molecular formula C19H20N4O2 B12704574 2,4-Imidazolidinedione, 1-(((8-beta)-10,10a-didehydro-6-methyl-C(10-alpha)-homo-D-norergolin-8-yl)methyl)- CAS No. 113869-47-9

2,4-Imidazolidinedione, 1-(((8-beta)-10,10a-didehydro-6-methyl-C(10-alpha)-homo-D-norergolin-8-yl)methyl)-

Cat. No.: B12704574
CAS No.: 113869-47-9
M. Wt: 336.4 g/mol
InChI Key: STJDEMADQFGYKM-CZUORRHYSA-N
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Description

2,4-Imidazolidinedione, 1-(((8-beta)-10,10a-didehydro-6-methyl-C(10-alpha)-homo-D-norergolin-8-yl)methyl)- is a complex organic compound that belongs to the class of imidazolidinediones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Imidazolidinedione, 1-(((8-beta)-10,10a-didehydro-6-methyl-C(10-alpha)-homo-D-norergolin-8-yl)methyl)- typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure high yield and purity. Common synthetic routes may include:

    Cyclization Reactions: Formation of the imidazolidinedione ring through cyclization of appropriate precursors.

    Functional Group Transformations: Introduction of the ergoline moiety through functional group transformations and coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-Imidazolidinedione, 1-(((8-beta)-10,10a-didehydro-6-methyl-C(10-alpha)-homo-D-norergolin-8-yl)methyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion of specific functional groups to their oxidized forms.

    Reduction: Reduction of double bonds or other reducible groups.

    Substitution: Replacement of specific atoms or groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Transition metal catalysts for facilitating specific reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigation of its biological activity and potential therapeutic effects.

    Medicine: Development of new drugs targeting specific diseases.

    Industry: Use in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-Imidazolidinedione, 1-(((8-beta)-10,10a-didehydro-6-methyl-C(10-alpha)-homo-D-norergolin-8-yl)methyl)- involves interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate their activity.

    Signal Transduction Pathways: Affecting intracellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Imidazolidinedione Derivatives: Compounds with similar core structures but different substituents.

    Ergoline Derivatives: Compounds with similar ergoline moieties but different functional groups.

Uniqueness

2,4-Imidazolidinedione, 1-(((8-beta)-10,10a-didehydro-6-methyl-C(10-alpha)-homo-D-norergolin-8-yl)methyl)- is unique due to its specific combination of imidazolidinedione and ergoline structures, which may confer distinct biological activities and chemical properties.

Properties

CAS No.

113869-47-9

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

1-[[(4R,7R)-6-methyl-6,11-diazatetracyclo[7.6.1.03,7.012,16]hexadeca-1(16),2,9,12,14-pentaen-4-yl]methyl]imidazolidine-2,4-dione

InChI

InChI=1S/C19H20N4O2/c1-22-8-13(9-23-10-17(24)21-19(23)25)14-5-11-3-2-4-15-18(11)12(7-20-15)6-16(14)22/h2-5,7,13,16,20H,6,8-10H2,1H3,(H,21,24,25)/t13-,16-/m1/s1

InChI Key

STJDEMADQFGYKM-CZUORRHYSA-N

Isomeric SMILES

CN1C[C@@H](C2=CC3=C4C(=CNC4=CC=C3)C[C@H]21)CN5CC(=O)NC5=O

Canonical SMILES

CN1CC(C2=CC3=C4C(=CNC4=CC=C3)CC21)CN5CC(=O)NC5=O

Origin of Product

United States

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